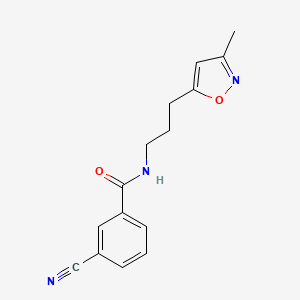

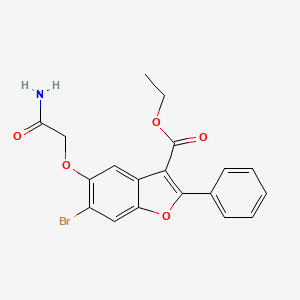

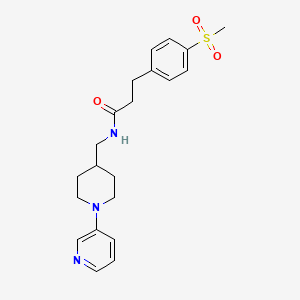

![molecular formula C16H12BrN3O2 B2880382 N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034577-75-6](/img/structure/B2880382.png)

N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound. Bipyridines are known to be used in various fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .

Molecular Structure Analysis

The structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for bipyridine compounds .Chemical Reactions Analysis

Bipyridine compounds are known to undergo various chemical reactions. For example, they can participate in radical chain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its bipyridine moiety. For example, bipyridine compounds are known to exhibit interesting conductivity properties in the solid state .科学的研究の応用

Chemical Synthesis and Characterization

N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide, and related compounds, are synthesized through a variety of chemical reactions that often involve multi-component processes. For example, compounds with similar structural features have been prepared through the reaction between malonamide derivatives and aldehydes in water, utilizing triethylamine as a base. These synthesized compounds are then characterized using techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support the synthesis and characterization of these compounds, allowing for a deeper understanding of their properties (Jayarajan et al., 2019).

Nonlinear Optical (NLO) Properties and Molecular Docking

Investigations into the nonlinear optical (NLO) properties of compounds structurally related to N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide have shown potential applications in the field of optics. Additionally, molecular docking studies, particularly those exploring interactions with the colchicine binding site of tubulin, suggest these compounds may inhibit tubulin polymerization, contributing to anticancer activity. This indicates a potential research avenue in the development of novel anticancer therapies (Jayarajan et al., 2019).

Catalytic Applications and Chemical Engineering

The research into the catalytic applications of compounds containing bipyridine and carboxamide functionalities has led to developments in chemical synthesis techniques. For instance, rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides with sulfoxonium ylides showcases a novel method for the selective monoalkylation of [2,2'-bipyridine]-6-carboxamides. This process exhibits broad substrate scope, high yields, and excellent functional group tolerance, highlighting its utility in organic synthesis (Yu et al., 2019).

Environmental Sensing and Detection

Additionally, coordination polymers based on bipyridine and carboxamide groups have been developed for environmental sensing applications. These materials demonstrate high selectivity and sensitivity in detecting hazardous materials such as nitrobenzene and dichromate anions. The use of these compounds in dual functional fluorescent sensors for simultaneous detection of these contaminants highlights their potential in environmental monitoring and safety applications (Kan & Wen, 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key regulator of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating various conditions, including neuropathic pain .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide interacts with its target, AAK1, by inhibiting its activity . This inhibition disrupts the normal function of AAK1, leading to changes in the cell’s endocytosis process. The exact nature of these changes depends on the specific context within the cell.

Pharmacokinetics

The pharmacokinetics of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide involve its Absorption, Distribution, Metabolism, and Excretion (ADME). It has been identified as a highly selective, CNS penetrant, potent AAK1 inhibitor . It shows excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that the compound has good bioavailability, especially in the CNS.

Result of Action

The molecular and cellular effects of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide’s action are primarily related to its inhibition of AAK1. This can lead to changes in the endocytosis process within cells, potentially affecting cellular intake of various molecules. In the context of neuropathic pain, this could result in altered pain signaling and a potential reduction in pain sensation .

特性

IUPAC Name |

5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-14-4-3-13(22-14)16(21)20-10-12-2-1-7-19-15(12)11-5-8-18-9-6-11/h1-9H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTPCNKSOUTCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-5-bromofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

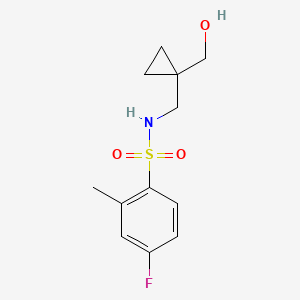

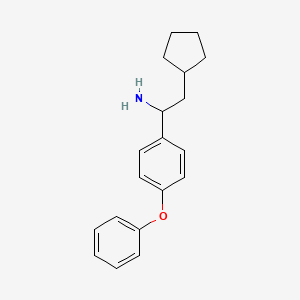

![ethyl 2-[(1Z)-3-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B2880304.png)

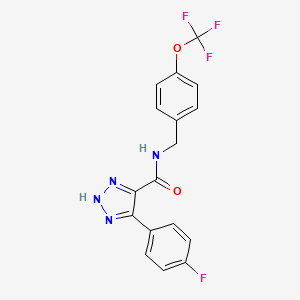

![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)

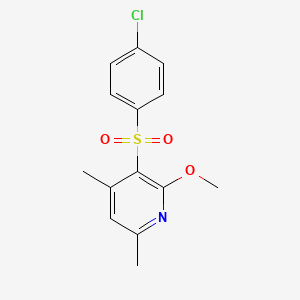

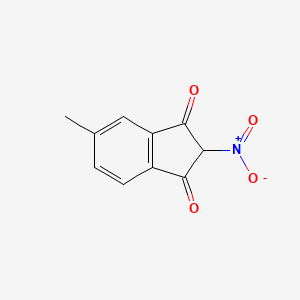

![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

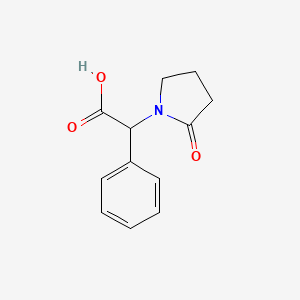

![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)